Cyclobenzaprine-d3 Hydrochloride is a deuterated form of Cyclobenzaprine Hydrochloride, a centrally acting skeletal muscle relaxant. As a deuterated analog, it finds primary application in scientific research, particularly in pharmacokinetic and metabolic studies. [] Its use allows researchers to track the metabolism and elimination of Cyclobenzaprine Hydrochloride with greater precision. []
Cyclobenzaprine-d3 hydrochloride is a deuterated form of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. Cyclobenzaprine-d3 is utilized in research to study the pharmacokinetics and metabolism of cyclobenzaprine without the interference of its non-deuterated counterparts. This compound is classified under muscle relaxants and is often employed in clinical and pharmacological studies due to its unique isotopic labeling.
Cyclobenzaprine-d3 hydrochloride is derived from cyclobenzaprine, which was first approved by the U.S. Food and Drug Administration in 1977. The compound is primarily sourced from chemical manufacturers specializing in pharmaceutical-grade materials, such as SynZeal Research Pvt Ltd and Cayman Chemical Company, which provide high-quality reference standards for analytical testing . In terms of classification, it falls under the category of skeletal muscle relaxants, with additional sedative properties due to its action on central nervous system receptors.
The synthesis of cyclobenzaprine-d3 hydrochloride involves the incorporation of deuterium atoms into the cyclobenzaprine molecule. This process typically employs isotopic substitution techniques during the synthesis of the parent compound. The detailed synthesis pathway may include:
The synthesis may involve advanced techniques such as NMR spectroscopy for monitoring the incorporation of deuterium, ensuring that the final product meets purity standards suitable for research applications.
Cyclobenzaprine-d3 hydrochloride has a molecular formula of with a molecular weight of approximately 343.85 g/mol. The structure features a bicyclic amine framework typical of tricyclic antidepressants, which contributes to its muscle relaxant properties.
Cyclobenzaprine-d3 hydrochloride participates in various chemical reactions primarily related to its metabolism and interactions with biological systems. Key reactions include:
Studies have shown that the metabolic process can be influenced by factors such as enzyme availability and genetic polymorphisms affecting cytochrome P450 activity .
Cyclobenzaprine-d3 hydrochloride acts primarily on the central nervous system by inhibiting certain neurotransmitter pathways involved in muscle contraction. Its mechanism includes:
Research indicates that cyclobenzaprine's action can lead to increased inhibition of motor neuron activity, thereby alleviating muscle spasms .
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration levels during research applications .
Cyclobenzaprine-d3 hydrochloride finds significant use in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its applications include:
Cyclobenzaprine-d³ hydrochloride is a deuterated analog of the skeletal muscle relaxant cyclobenzaprine hydrochloride, where three hydrogen atoms at the N-methyl group are replaced by deuterium (²H or D) atoms. This modification yields the molecular formula C₂₀H₁₈D₃N·HCl and a molecular weight of 314.87 g/mol, compared to 275.39 g/mol for the non-deuterated form. The isotopic labeling occurs specifically at the dimethylamino group (–N(CD₃)(CH₃)), preserving the core tricyclic dibenzocycloheptene scaffold. This structural integrity ensures that the deuterated compound maintains the pharmacological target affinity of the parent molecule while altering its metabolic stability [2] [5] [7].
The deuterium substitution induces subtle but measurable changes in molecular vibrations, detectable via techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. NMR spectra show the absence of proton signals at 2.2–2.4 ppm (where methyl protons adjacent to nitrogen typically resonate), confirming deuterium incorporation [7] [8]. Mass spectrometry reveals a characteristic M⁺ ion at m/z 278 for the free base, three mass units higher than non-deuterated cyclobenzaprine (m/z 275), serving as a key identifier for analytical applications [5] [8].
Table 1: Structural Comparison of Cyclobenzaprine HCl and Cyclobenzaprine-d³ HCl
Property | Cyclobenzaprine HCl | Cyclobenzaprine-d³ HCl |
---|---|---|
Molecular Formula | C₂₀H₂₁N·HCl | C₂₀H₁₈D₃N·HCl |
Molecular Weight (g/mol) | 275.39 (free base) | 314.87 (salt) |
CAS Number | 6202-23-9 | 1184983-42-3 |
Key MS Ion (M⁺) | 275 | 278 (free base) |
NMR Shift (N-CH₃) | ~2.3 ppm | Absent (replaced by D) |
Primary Use | Therapeutic agent | Analytical internal standard |
The synthesis of cyclobenzaprine-d³ HCl centers on site-specific deuterium incorporation at the terminal dimethylamino group. Two primary strategies are employed:
Reductive Amination with Deuterated Reagents:The non-deuterated amine precursor (secondary amine) undergoes reductive amination using deuterated formaldehyde (CD₂O) or deuterated sodium cyanoborohydride (NaBD₃CN). This approach achieves high isotopic purity (>98%) but requires rigorous purification to remove non-deuterated byproducts [7] [8].
Quaternization-Exchange-Hydrolysis:The tertiary amine of cyclobenzaprine is quaternized using methyl iodide (CH₃I), forming a quaternary ammonium salt. Subsequent exchange with deuterium oxide (D₂O) under basic conditions replaces methyl protons with deuterium. Hydrolysis then regenerates the tertiary amine, yielding N-CD₃-labeled cyclobenzaprine. This method exploits the acidity of N-methyl protons (pKa ~10) for H/D exchange but may result in lower isotopic purity if exchange is incomplete [7].
Post-synthesis, purification typically involves preparative HPLC and recrystallization from methanol/diethyl ether mixtures to achieve >95% chemical purity and >98.5% isotopic enrichment. Critical quality control includes HPLC-UV (purity verification), MS (isotopic abundance), and NMR (structural confirmation) [7] [8].
Table 2: Synthetic Methods for Deuterium Incorporation in Cyclobenzaprine-d³ HCl
Method | Key Reagents | Isotopic Purity | Advantages/Limitations |
---|---|---|---|
Reductive Amination | CD₂O, NaBD₃CN | >98% | High specificity; fewer side products |
Quaternization-Exchange | CH₃I, D₂O, Base | 90–95% | Scalable but may require repeated exchange |
Grignard Route | (CD₃)MgCl, D₂O quenching | >97% | Direct synthesis; high cost |
Solubility: Cyclobenzaprine-d³ HCl is freely soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), mirroring the solubility profile of its non-deuterated counterpart. Aqueous solubility is pH-dependent due to its weak base nature (pKa 8.47), with increased solubility under acidic conditions (e.g., 0.1M HCl). Commercial reference standards are typically supplied as 100 µg/mL solutions in methanol to enhance shelf-life and handling precision [5] [7] [8].
Stability: The deuterated compound exhibits enhanced metabolic stability in vivo due to the kinetic isotope effect (KIE), which slows CYP450-mediated N-demethylation. However, its in vitro chemical stability parallels non-deuterated cyclobenzaprine:
Acid-Base Properties (pKa): Deuterium substitution minimally affects the ionization constant. Both compounds exhibit pKa values near 8.5, consistent with tertiary amines. Slight differences in pKa (ΔpKa < 0.1) arise from deuterium’s lower zero-point energy, marginally strengthening hydrogen bonds in hydrated species [3] [6].
Analytical Implications: The near-identical pKa ensures that chromatographic behavior (e.g., retention times in reversed-phase HPLC) closely matches non-deuterated cyclobenzaprine, making it an ideal internal standard for quantitative LC-MS/MS assays. However, deuterium-induced changes in lipophilicity (log P reduced by ~0.1–0.2 units) can cause slight retention time shifts in some methods, necessitating careful method validation [5] [7].
Table 3: Physicochemical Comparison of Cyclobenzaprine HCl and Cyclobenzaprine-d³ HCl
Property | Cyclobenzaprine HCl | Cyclobenzaprine-d³ HCl | Significance |
---|---|---|---|
Solubility in MeOH | >50 mg/mL | >50 mg/mL | Suitable for stock solutions |
Melting Point | 215–218°C | 215 ± 3°C | Confirms crystalline structure identity |
pKa | 8.47 | ~8.5 | Near-identical ionization |
UV λmax (MeOH) | 223 nm (ε = 34,000) | 223 ± 1 nm (ε = 34,000) | Equivalent chromophore |
Storage Stability | –20°C (stable) | –20°C (stable) | Requires freezing to prevent degradation |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: